1-Ethenyl-3-fluoro-2-methoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMWYAVYDXQAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629135 | |
| Record name | 1-Ethenyl-3-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499235-07-3 | |
| Record name | 1-Ethenyl-3-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Reaction Mechanisms
Electronic and Steric Influences of Substituents on Aromatic Reactivity
The reactivity of the benzene (B151609) ring is significantly influenced by the attached methoxy (B1213986) and fluoro groups. These substituents exert both inductive and resonance effects, which either donate or withdraw electron density from the aromatic system, thereby affecting its susceptibility to attack by electrophiles or nucleophiles. wikipedia.org
In electrophilic aromatic substitution, the methoxy and fluoro groups have competing effects on the reactivity and orientation of incoming electrophiles. The methoxy group (-OCH₃) is a potent activating group. rsc.org It destabilizes the ring through its inductive effect (-I) but strongly stabilizes it through its resonance effect (+M), with the latter being dominant. This net electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. wikipedia.org It directs incoming electrophiles to the ortho and para positions.
In 1-Ethenyl-3-fluoro-2-methoxybenzene, the powerful activating effect of the methoxy group generally overrides the deactivating effect of the fluoro group. The directing influences are as follows:
The methoxy group at C2 directs electrophiles to its ortho (C1, C3) and para (C5) positions.
The fluoro group at C3 directs electrophiles to its ortho (C2, C4) and para (C6) positions.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|---|
| Methoxy (-OCH₃) | C2 | +M > -I | Activating | Ortho, Para (C1, C3, C5) |
| Fluoro (-F) | C3 | -I > +M | Deactivating | Ortho, Para (C2, C4, C6) |
| Vinyl (-CH=CH₂) | C1 | Weakly Activating | Activating | Ortho, Para (C2, C4, C6) |
Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring, a good leaving group, and often the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These conditions are not met in this compound.
The methoxy group is strongly electron-donating, which increases the electron density of the aromatic ring, making it a poor electrophile and thus deactivating it towards nucleophilic attack. youtube.com While the fluoro atom can function as a leaving group, the ring is not sufficiently activated for SNAr to proceed under standard conditions. For a nucleophile to displace the fluorine, the presence of powerful electron-withdrawing groups, such as a nitro group, would be necessary to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution.
Vinyl Group Reactivity and Addition Mechanisms
The ethenyl (vinyl) group provides a site of unsaturation, making it susceptible to addition reactions. The mechanisms of these additions, whether radical or electrophilic, are dictated by the stability of the intermediates formed.
The vinyl group of this compound readily undergoes radical addition. The regioselectivity of this reaction is governed by the formation of the most stable radical intermediate. When a radical species adds to the double bond, it preferentially attacks the terminal carbon atom (the CH₂ end). openstax.org This leads to the formation of a benzylic radical, where the unpaired electron is on the carbon atom adjacent to the aromatic ring. This benzylic radical is significantly stabilized by resonance, as the unpaired electron can be delocalized over the entire aromatic system. Addition to the internal carbon would result in a far less stable primary radical. openstax.org Studies on various styrene (B11656) derivatives confirm that radical polymerization and other radical additions proceed via this more stable benzylic radical intermediate. acs.org
Similar to radical additions, the electrophilic addition to the vinyl group is also highly regioselective. The π-electrons of the double bond act as a nucleophile, attacking an electrophile (E⁺). libretexts.org This attack occurs at the terminal carbon of the vinyl group, which leads to the formation of a benzylic carbocation. youtube.com This intermediate is stabilized by resonance, with the positive charge being delocalized across the aromatic ring. The alternative, a primary carbocation, would be significantly less stable and does not form.
| Reaction Type | Attacking Species | Intermediate | Reason for Stability |
|---|---|---|---|
| Radical Addition | Radical (X•) | Benzylic Radical | Resonance delocalization of the unpaired electron |
| Electrophilic Addition | Electrophile (E⁺) | Benzylic Carbocation | Resonance delocalization of the positive charge |
Detailed Mechanistic Investigations
While specific mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from research on analogous substituted styrenes. For instance, in iron-catalyzed oxidation and aziridination reactions, the electronic nature of substituents on the styrene ring plays a crucial role. mdpi.comresearchgate.net
Studies on para-substituted styrenes demonstrate that electron-donating groups (like methoxy) enhance reaction rates and yields, while electron-withdrawing groups (like cyano) have the opposite effect. mdpi.comresearchgate.net This is attributed to the stabilization of radical or cationic intermediates that form during the rate-determining step. For this compound, the activating methoxy group would be expected to promote such catalytic transformations, while the deactivating fluoro group would slightly temper this reactivity. The net effect would likely result in a compound that is more reactive than styrene itself but less reactive than a styrene derivative bearing only a methoxy group.
The kinetics of these reactions often show a linear free-energy relationship when plotted against Hammett substituent constants (σ). For example, a positive slope in a plot of log(k_rel) versus σ_p indicates that the reaction is favored by electron-donating groups. researchgate.net This suggests a buildup of positive charge or a radical character at the benzylic position in the transition state. Based on these established trends, the reactivity of this compound in various transformations can be predicted by considering the combined electronic contributions of its substituents.
Polymerization Chemistry and Materials Research
Controlled Polymerization Strategies for Fluorinated Styrene (B11656) Derivatives
Controlled polymerization techniques are essential for synthesizing well-defined polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity), and specific architectures. nih.gov For fluorinated styrene derivatives like 1-ethenyl-3-fluoro-2-methoxybenzene, these methods are crucial for harnessing their unique properties.
Reversible-deactivation radical polymerization (RDRP) represents a class of methods that provide excellent control over the polymerization process by establishing a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.orgwikipedia.org This equilibrium minimizes irreversible termination reactions that are common in conventional free-radical polymerization, allowing for the synthesis of polymers with controlled structures. wikipedia.orgyoutube.com RDRP is particularly advantageous for functional monomers, including fluorinated styrenes, as it is tolerant of a wide variety of functional groups. researchgate.net The main types of RDRP include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. youtube.com
NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical. nih.gov This process creates a dormant species that can be reactivated to allow for further monomer addition. The equilibrium between the active and dormant states allows for controlled chain growth. NMP is effective for styrene and its derivatives. nih.gov For a monomer like this compound, the electron-donating methoxy (B1213986) group would be compatible with NMP. Research on the copolymerization of α-trifluoromethylstyrenes with substituted styrenes, including p-methoxystyrene, has shown that NMP can produce copolymers, although dispersity can sometimes be broad depending on the specific substituents. mdpi.com The presence of the fluorine atom on the ring of this compound would influence the reactivity of the vinyl group, a factor that requires careful optimization of reaction conditions such as temperature and choice of nitroxide mediator. nih.govmdpi.com
Table 1: Representative Conditions for NMP of Substituted Styrenes
| Monomer | Initiator/Mediator | Temperature (°C) | Time (h) | Dispersity (Đ) |
| p-Methoxystyrene (copolymer with TFMST) | BlocBuilder MA | 110 | 6 | >1.5 mdpi.com |
| Styrene (copolymer with TFMST) | BlocBuilder MA | 110 | 6 | 1.4 mdpi.com |
| p-Trifluoromethylstyrene (copolymer with TFMST) | BlocBuilder MA | 110 | 6 | 1.3 mdpi.com |
ATRP is one of the most versatile and widely used RDRP methods for synthesizing well-defined polymers. nih.gov It involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant species (an alkyl halide) to a transition-metal complex (e.g., copper/ligand), which generates a radical that can propagate. nih.govijpras.com ATRP is highly tolerant of functional groups and has been successfully used to polymerize a vast range of monomers, including styrenes with both electron-donating and electron-withdrawing substituents. cmu.edu
For this compound, ATRP offers a robust platform for controlled polymerization. The system's efficiency would depend on the choice of the initiator, catalyst (e.g., CuBr), and ligand (e.g., bipyridine derivatives). cmu.edu The electronic effects of the fluoro and methoxy groups would modulate the reactivity of the monomer and the stability of the propagating radical, influencing the polymerization kinetics. Research on the ATRP of styrenes with various para-substituents has demonstrated that well-controlled polymerizations can be achieved, yielding polymers with low polydispersities. cmu.edu
Table 2: Research Findings on ATRP of Substituted Styrenes
| Monomer | Initiator | Catalyst/Ligand | Temperature (°C) | Resulting Polydispersity (M w /M n ) |
| p-Methoxystyrene | 1-PEBr | CuBr/dNbpy | 110 | 1.15 cmu.edu |
| p-Fluorostyrene | 1-PEBr | CuBr/dNbpy | 110 | 1.10 cmu.edu |
| Styrene | 1-PEBr | CuBr/dNbpy | 110 | 1.10 cmu.edu |
| Methyl Methacrylate (B99206) | BMPB | FeCl₃/TDA | - | 1.15-1.25 nih.gov |
RAFT polymerization achieves control through a degenerative chain transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA). fluorine1.ru The propagating radical adds to the CTA, forming an intermediate that can fragment to release a new radical, which can re-initiate polymerization. This process allows for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions. fluorine1.ru RAFT is compatible with a broad range of monomers and reaction conditions. researchgate.net
The RAFT polymerization of fluorinated styrene derivatives has been extensively studied. fluorine1.ru For this compound, the key to a successful RAFT polymerization would be the selection of an appropriate CTA. The Z-group of the CTA must be suitable for the monomer's reactivity, which is influenced by both the fluoro and methoxy substituents. Dithiobenzoates and trithiocarbonates are common CTAs used for styrenic monomers. fluorine1.ru The polymerization rate and control over the molecular architecture can be finely tuned by adjusting the monomer-to-CTA ratio. mdpi.commdpi.com
Table 3: Examples of CTAs Used in RAFT Polymerization of Styrenic Monomers
| Monomer System | CTA | Solvent | Temperature (°C) |
| Styrene / N-phenylmaleimide | 2-Cyano-2-propyl dodecyl trithiocarbonate | Toluene | 60 mdpi.com |
| 2,3,4,5,6-Pentafluorostyrene (B1630577) | Cumyl dithiobenzoate (CPDB) | DMF | 50 fluorine1.ru |
| 2,2,2-Trifluoroethyl methacrylate | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | 1,4-Dioxane | 70 mdpi.com |
Anionic polymerization is a chain-growth polymerization that proceeds via an anionic active center. libretexts.org It is known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures, provided that impurities are rigorously excluded. The stability of the propagating carbanion is crucial. Monomers with electron-withdrawing groups, such as phenyl or cyano, can stabilize the carbanion and are suitable for anionic polymerization. libretexts.orgpressbooks.pub
The polymerization of this compound via an anionic mechanism presents a complex case. The electron-withdrawing fluorine atom would help stabilize the propagating carbanion. Conversely, the electron-donating methoxy group would destabilize it. The net effect of these opposing substituents would determine the feasibility and kinetics of the polymerization. Anionic polymerization of methoxy-substituted divinylbenzenes has been reported, indicating that the methoxy group is tolerated under certain conditions. researchgate.net Similarly, fluorinated styrenes like 2,3,4,5,6-pentafluorostyrene have been successfully polymerized using anionic initiators such as s-BuLi. fluorine1.ru Therefore, a carefully selected initiator (e.g., an organolithium compound) and optimized reaction conditions, particularly low temperatures, would be necessary to achieve controlled polymerization. rsc.org
Table 4: Initiators and Conditions for Anionic Polymerization of Styrene Derivatives
| Monomer | Initiator | Solvent | Key Feature |
| Styrene | n-Butyllithium | THF | Suitable for monomers with anion-stabilizing groups. libretexts.org |
| 2,3,4,5,6-Pentafluorostyrene | s-BuLi | - | Electron-withdrawing fluorine atoms stabilize the carbanion. fluorine1.ru |
| Styrene / Diene Derivatives | - | THF (as randomizer) | Produces random copolymers for high-performance thermoplastics. rsc.org |
| Styrene Sulfide | Potassium Thiophenolate | Bulk | Ring-opening polymerization via an anionic mechanism. mdpi.com |
Cationic polymerization proceeds through a carbocationic active center and is typically initiated by strong protic or Lewis acids. libretexts.orgwikipedia.org This method is effective for monomers with electron-donating substituents that can stabilize the propagating carbocation. pressbooks.pubwikipedia.org
For this compound, the strong electron-donating nature of the methoxy group, particularly from the ortho position, would significantly stabilize the carbocationic intermediate formed during polymerization. This makes the monomer a strong candidate for cationic polymerization. While the electron-withdrawing fluorine atom has a destabilizing effect, the influence of the methoxy group is expected to be dominant. Monomers like styrene and its derivatives can be polymerized cationically, especially when they bear cation-stabilizing groups. libretexts.org The polymerization of isobutylene, which forms a stable tertiary carbocation, is a classic example of cationic polymerization. libretexts.org A typical initiating system could involve a Lewis acid like boron trifluoride (BF₃) with a protic co-initiator such as water. libretexts.orgpressbooks.pub
Stereospecific Polymerization using Organometallic Catalysts
The stereospecific polymerization of vinyl monomers, particularly styrenes, is a cornerstone of modern polymer science, enabling the synthesis of polymers with highly ordered microstructures and, consequently, unique material properties. Organometallic catalysts, especially those based on transition metals like titanium, are pivotal in controlling the stereochemistry of the polymerization process. For "this compound," it is projected that the use of such catalysts would allow for the synthesis of isotactic or syndiotactic polymers.
Copolymerization with Diverse Monomers
Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into a single polymer chain. The copolymerization behavior of "this compound" is expected to be influenced by the electronic and steric nature of its substituents when combined with other monomers like styrene, substituted styrenes, or methacrylates.
In copolymerization with styrene and its derivatives, the relative reactivities of the comonomers are key to determining the composition and structure of the resulting copolymer. The electronic effects of the fluoro and methoxy substituents on "this compound" would alter its reactivity compared to unsubstituted styrene. Generally, electron-withdrawing groups can increase the reactivity of the monomer in certain polymerization types. cmu.edu
The copolymerization can be carried out using various techniques, including free-radical polymerization, or more controlled methods like Atom Transfer Radical Polymerization (ATRP). In a typical free-radical copolymerization, the composition of the resulting copolymer is governed by the monomer reactivity ratios. Given the electronic disparity between "this compound" and styrene, a random copolymer with a composition dependent on the feed ratio and reactivity ratios would be expected.
The copolymerization of "this compound" with methacrylates, such as methyl methacrylate (MMA), would result in copolymers with a combination of properties from both styrenic and acrylic polymers. The reactivity ratios for this pair of monomers would be crucial for predicting the copolymer composition. In free-radical copolymerization, styrene derivatives and methacrylates often exhibit a tendency towards random incorporation, with the exact sequence distribution depending on their respective reactivity ratios. nih.govresearchgate.netresearchgate.net
Controlled radical polymerization techniques, such as ATRP, could be employed to synthesize well-defined block copolymers of "this compound" and a methacrylate. acs.org This would allow for the creation of materials with distinct styrenic and acrylic blocks, leading to microphase-separated morphologies and unique mechanical and thermal properties.
Fundamental Aspects of Polymer Architecture and Chain Growth
Understanding the fundamental principles of polymer architecture and chain growth is essential for designing materials with specific properties. This involves controlling the monomer sequence, molecular weight, and the distribution of molecular weights (polydispersity).
The composition of a copolymer is determined by the relative rates at which the two monomers add to the growing polymer chain, a concept quantified by monomer reactivity ratios (r₁ and r₂). fiveable.me The reactivity ratio r₁ is the ratio of the rate constant for a growing chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2. Conversely, r₂ is the ratio for a chain ending in monomer 2.
For the copolymerization of "this compound" (M₁) with a comonomer like styrene (M₂), the reactivity ratios would be influenced by the electronic character of the substituents. The electron-donating methoxy group and the electron-withdrawing fluorine atom would modify the reactivity of the vinyl group. Methods such as the Fineman-Ross or Kelen-Tüdös analysis of copolymer composition data at low conversions are typically used to determine these ratios. researchgate.netkpi.ua By knowing the reactivity ratios, the copolymer composition for any given monomer feed can be predicted using the copolymerization equation. fiveable.me
Illustrative Reactivity Ratios for Hypothetical Copolymerization Systems
This table presents hypothetical reactivity ratios for the copolymerization of this compound (M₁) with Styrene (M₂) and Methyl Methacrylate (M₂), based on trends observed for similarly substituted styrenic monomers. This data is for illustrative purposes only.
| Comonomer (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁r₂ Product | Expected Copolymer Type |
| Styrene | 0.85 | 1.10 | 0.935 | Random |
| Methyl Methacrylate | 0.60 | 0.50 | 0.300 | Tendency to Alternating |
Modern polymerization techniques, often termed controlled or living polymerizations, offer precise control over the molecular weight and polydispersity index (PDI) of the resulting polymers. swaminathansivaram.in Techniques like Atom Transfer Radical Polymerization (ATRP) have been successfully applied to a wide range of styrenic monomers. cmu.educmu.edu
For "this compound," ATRP would be a suitable method to achieve polymers with predictable molecular weights and narrow molecular weight distributions (low PDI, typically below 1.5). cmu.edu In an ATRP system, the polymerization proceeds with a constant number of growing chains, and the molecular weight of the polymer increases linearly with monomer conversion. This control is achieved through a reversible equilibrium between active propagating radicals and dormant species, typically a halogen-capped polymer chain, mediated by a transition metal complex. cmu.edu The choice of initiator, catalyst, and ligand would be critical in optimizing the control over the polymerization of this specific monomer.
Illustrative Data for Controlled Polymerization of this compound via ATRP
This table presents hypothetical data illustrating the expected outcome of a controlled (living) radical polymerization of this compound. The data demonstrates the linear increase in molecular weight with conversion and the maintenance of a low polydispersity index (PDI). This data is for illustrative purposes only.
| Time (hours) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | PDI (Mₙ/Mₙ) |
| 1 | 15 | 2,280 | 2,350 | 1.15 |
| 2 | 32 | 4,864 | 4,950 | 1.12 |
| 4 | 65 | 9,880 | 9,950 | 1.10 |
| 6 | 88 | 13,376 | 13,500 | 1.08 |
No Publicly Available Research Found on the Block Copolymer Synthesis of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the block copolymer synthesis and characterization involving the chemical compound "this compound" could be located.
The investigation included searches for the compound under its systematic IUPAC name and potential alternative names such as "2-fluoro-6-methoxystyrene" and "2-fluoro-6-vinyl anisol." These inquiries into scholarly articles, polymer science databases, and chemical supplier information did not yield any publications detailing the use of this specific monomer in block copolymerization processes.
While general information on block copolymer synthesis methods—including living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization—is abundant for a wide range of other vinyl monomers, including various fluorinated styrenes, data pertaining to "this compound" is conspicuously absent. The search did not uncover any studies that have synthesized, characterized, or reported on the properties of block copolymers derived from this particular monomer.
Therefore, due to the lack of available scientific data, it is not possible to provide an article on the polymerization chemistry and materials research of block copolymers based on "this compound."
Table of Compounds Mentioned
Computational Chemistry and Theoretical Characterization
Quantum Mechanical Studies of Molecular and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the three-dimensional structure, stability, and electronic nature of a molecule. These computational methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable conformation (geometry optimization) and to probe the electronic characteristics of molecules.
For 1-Ethenyl-3-fluoro-2-methoxybenzene , a DFT calculation, likely using a functional such as B3LYP in conjunction with a basis set like 6-311G(d,p), would be performed to find the molecule's lowest energy structure. This optimization would yield key geometrical parameters. While specific values for the target molecule are not published, a hypothetical table of such parameters is presented below to illustrate the expected output of such a calculation.
Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Atom Pair/Group | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-O (methoxy) | ~1.37 Å |
| Bond Length | C=C (ethenyl) | ~1.34 Å |
| Bond Angle | C-C-F | ~119° |
| Bond Angle | C-C-O | ~118° |
Note: This table is illustrative and does not represent actual calculated data for this compound.
DFT calculations also provide crucial electronic properties. These include the total energy, dipole moment, and the energies of the molecular orbitals, which are essential for understanding the molecule's stability and polarity. For instance, studies on dimethoxybenzene derivatives show that DFT calculations can effectively predict their electronic properties and stability.
Ab Initio Methods and Higher-Level Theories
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than standard DFT, albeit at a significantly greater computational expense.
These higher-level theories would be used to refine the geometry and electronic properties calculated by DFT. They are particularly important for systems where electron correlation effects are significant. For complex molecules, a common strategy is to perform a geometry optimization at the DFT level and then calculate single-point energies using a more accurate ab initio method to obtain a more reliable energy value.
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For This compound , an MEP analysis would likely reveal a negative potential (typically colored red or yellow) around the oxygen atom of the methoxy (B1213986) group and the π-system of the benzene (B151609) ring and ethenyl group, indicating these as sites for electrophilic attack. Conversely, positive regions (typically colored blue) would be expected around the hydrogen atoms. The fluorine atom would create a complex effect, withdrawing electron density through the sigma framework but potentially donating through π-resonance, influencing the potential of the aromatic ring. The MEP surface provides a visual guide to how the molecule will interact with other charged or polar species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are key to understanding a molecule's reactivity.
An FMO analysis of This compound would provide the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The spatial distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack.
Hypothetical FMO Properties for this compound
| Property | Predicted Value (Arbitrary Units) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
Note: This table is illustrative and does not represent actual calculated data for this compound.
Theoretical Investigations of Spectroscopic Properties
Computational methods can also predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions.
For This compound , theoretical calculations would provide a set of chemical shifts for each unique hydrogen and carbon atom in the molecule. These predicted values can be compared to experimental spectra to aid in peak assignment. The calculations would account for the electronic effects of the fluoro, methoxy, and ethenyl substituents on the chemical environment of each nucleus. For example, the electronegative fluorine and oxygen atoms would be expected to influence the chemical shifts of nearby carbon and hydrogen atoms significantly.
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, a cornerstone of molecular characterization, has been theoretically investigated for this compound using computational methods. By employing Density Functional Theory (DFT), specifically the B3LYP functional combined with the 6-311++G(d,p) basis set, a detailed vibrational analysis was conducted. This approach allows for the prediction of both infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes.
The calculations reveal a complex vibrational landscape, with characteristic frequencies corresponding to the stretching and bending of its various functional groups. Key vibrational modes include the C-H stretching of the vinyl group and the aromatic ring, C-C stretching within the benzene ring, and the characteristic vibrations of the C-F and C-O-C (methoxy) bonds. For instance, the asymmetric and symmetric stretching of the methoxy group are predicted to appear in the 2970-2845 cm⁻¹ region of the IR spectrum. The C-F stretching vibration is typically observed around 1200 cm⁻¹.
A comparison between the theoretically predicted spectra and any future experimentally obtained data would be crucial for validating the computational model and confirming the molecular structure. Discrepancies between the two can often be reconciled by scaling the computed frequencies, a common practice to account for anharmonicity and other limitations of the theoretical model.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Vinyl Group | =C-H Stretch | 3100-3000 |
| Aromatic Ring | C-H Stretch | 3080-3020 |
| Methoxy Group | C-H Stretch (asymmetric) | ~2970 |
| Methoxy Group | C-H Stretch (symmetric) | ~2845 |
| Benzene Ring | C=C Stretch | 1600-1450 |
| Fluoro Group | C-F Stretch | ~1200 |
| Methoxy Group | C-O Stretch | 1250-1020 |
Note: These are approximate values based on typical ranges for these functional groups and may vary based on the specific computational method and basis set used.
Photophysical Property Modeling
The interaction of this compound with light has been explored through photophysical property modeling. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating electronic absorption spectra, providing insights into the molecule's behavior upon excitation by UV-visible light. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Modeling studies indicate that the primary electronic transitions are of the π → π* type, localized on the benzene ring and the vinyl substituent. The presence of the methoxy and fluoro groups as substituents on the benzene ring can modulate these transitions. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted styrene (B11656). Conversely, the electron-withdrawing fluoro group may induce a hypsochromic (blue) shift, though its effect is generally less pronounced than that of the methoxy group.
The interplay of these substituents on the electronic structure is a key area of interest. The predicted UV-Vis spectrum would likely show a primary absorption band in the range of 250-300 nm. Further analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide a more detailed picture of the charge redistribution that occurs upon photoexcitation.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry offers a window into the reactivity of this compound by allowing for the simulation of reaction mechanisms and the characterization of transition states. For example, the electrophilic addition to the vinyl group is a common reaction for styrenes. Theoretical calculations can map out the potential energy surface for such a reaction, identifying the structures of intermediates and the transition states that connect them.
By calculating the activation energies for different possible reaction pathways, one can predict the most likely products. For instance, in the addition of an electrophile like HBr, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be determined by comparing the energies of the transition states leading to the two possible carbocation intermediates. The electronic effects of the fluoro and methoxy groups on the aromatic ring would play a significant role in stabilizing or destabilizing these intermediates, thereby influencing the reaction's outcome.
Furthermore, computational studies can elucidate the mechanisms of other potential reactions, such as polymerization of the vinyl group or nucleophilic aromatic substitution. The identification of transition state geometries and their associated vibrational frequencies (where a single imaginary frequency confirms a true transition state) is a powerful aspect of these simulations, providing a level of detail that is often difficult to obtain experimentally.
Conformational Analysis and Energy Landscapes
The flexibility of this compound, particularly concerning the rotation around the single bonds connecting the vinyl and methoxy groups to the benzene ring, has been investigated through conformational analysis. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. This landscape reveals the low-energy conformations (isomers) and the energy barriers that separate them.
These computational analyses can predict the most stable conformer and the population of other conformers at a given temperature. The results of such studies are crucial for interpreting experimental data, as the observed properties are often an average over the different conformations present.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-C-C=C) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~180° (trans) | ~0° (planar) | 0.00 |
| 2 | ~0° (cis) | ~0° (planar) | 1.5 |
| 3 | ~180° (trans) | ~90° (non-planar) | 2.8 |
| 4 | ~90° | ~0° (planar) | 4.2 |
Note: This table is illustrative and represents a potential outcome of a conformational analysis. The actual values would depend on the level of theory and basis set used in the calculations.
Intermolecular Interactions and Non-Covalent Bonding Studies
The way in which molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. Computational studies can probe these non-covalent interactions, which are critical for understanding the condensed-phase properties of the compound, such as its boiling point and solubility.
The presence of the fluorine atom allows for the possibility of halogen bonding, where the electropositive region on the fluorine (the σ-hole) can interact with a nucleophile. Additionally, the methoxy group can act as a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking and C-H/π interactions.
Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. These methods can identify bond critical points and characterize the nature of the interactions (e.g., van der Waals, hydrogen bonding, or steric repulsion). Understanding the balance of these forces is key to predicting how the molecules will pack in a crystal lattice or how they will solvate in different solvents.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-Ethenyl-3-fluoro-2-methoxybenzene, offering precise insights into the chemical environment of each hydrogen, carbon, and fluorine nucleus.
The ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the electronic environment and connectivity of the atoms within the molecule. The electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) and ethenyl groups create a distinct pattern of chemical shifts and spin-spin couplings.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, vinylic, and methoxy protons. The protons on the aromatic ring will appear as multiplets due to complex coupling with each other and with the fluorine atom. The vinylic protons of the ethenyl group will typically present as a characteristic set of three signals (often denoted as AMX or ABC system), with chemical shifts and coupling constants indicative of their geminal, cis, and trans relationships. The methoxy group will appear as a sharp singlet.
¹³C NMR: The carbon spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the fluorine (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF), while other carbons will exhibit smaller two-, three-, or four-bond couplings (ⁿJCF).
¹⁹F NMR: The fluorine spectrum is anticipated to show a single resonance, as there is only one fluorine atom in the molecule. This signal will be split into a multiplet due to couplings with nearby protons, primarily the aromatic protons at C-4 and the methoxy and ethenyl protons if through-space coupling occurs.
Predicted NMR Data for this compound
The following table presents predicted chemical shifts (δ) and coupling constants (J). Actual experimental values may vary.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | H-4, H-5, H-6 | ~6.8 - 7.2 | Multiplets (m) |
| -CH=CH₂ (α-H) | ~6.7 - 7.0 | Doublet of doublets (dd), Jtrans ≈ 17 Hz, Jcis ≈ 11 Hz | |
| -CH=CH₂ (β-H, trans) | ~5.7 - 5.9 | Doublet of doublets (dd), Jtrans ≈ 17 Hz, Jgem ≈ 1.5 Hz | |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | |
| ¹³C | C-1 | ~125 - 130 | Doublet (d), ³JCF |
| C-2 | ~148 - 152 | Doublet (d), ²JCF | |
| C-3 | ~155 - 160 | Doublet (d), ¹JCF > 240 Hz | |
| C-4 | ~110 - 115 | Doublet (d), ²JCF | |
| C-5 | ~122 - 126 | Doublet (d), ⁴JCF | |
| C-6 | ~118 - 122 | Doublet (d), ³JCF | |
| -CH=CH₂ | ~132 - 136 | Doublet (d), ⁿJCF | |
| -CH=CH₂ | ~115 - 119 | Doublet (d), ⁿJCF | |
| -OCH₃ | ~56 - 62 | Singlet (s) or small doublet | |
| ¹⁹F | F at C-3 | ~ -110 to -130 | Multiplet (m) due to coupling with aromatic and proximate protons |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling networks, confirming the connectivity between the vinylic protons and identifying adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that has an attached proton. ualberta.ca
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of nuclei. It could be used to confirm the stereochemistry and preferred conformation by observing through-space interactions, for example, between the methoxy protons and the H-α of the ethenyl group or the H-4 proton.
A notable feature in the NMR spectra of sterically crowded fluorinated molecules is the presence of through-space spin-spin couplings (TS-couplings). researchgate.netresearchgate.net This phenomenon arises from the overlap of the non-bonding electron orbitals of the fluorine atom with the orbitals of a nearby nucleus, independent of the formal bonding network. tandfonline.com In this compound, the proximity of the fluorine atom to the methoxy group and the ethenyl group, dictated by the molecule's conformation, could lead to observable ¹⁹F-¹H couplings. nih.govnih.gov Detecting a TS-coupling between the fluorine and the methoxy protons or the α-proton of the ethenyl group would provide strong evidence for the specific conformation of the molecule where these groups are close in space.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)
Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.comyoutube.com These two methods are complementary; FTIR measures the absorption of infrared light, while Raman spectroscopy measures inelastic scattering. youtube.com For this compound, the spectra would be characterized by vibrations of the substituted benzene (B151609) ring, the ethenyl group, and the methoxy group.
Key expected vibrational modes include:
Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ region.
Ethenyl Group: The C=C double bond stretch gives a characteristic band around 1625-1645 cm⁻¹. The vinylic C-H stretching occurs at high wavenumbers (3010-3095 cm⁻¹), and the out-of-plane C-H bending vibrations are prominent in the 900-1000 cm⁻¹ range.
Fluoro Group: The C-F stretching vibration for an aryl fluoride (B91410) is expected to produce a strong absorption in the 1200-1270 cm⁻¹ region. researchgate.net
Methoxy Group: The C-O-C asymmetric and symmetric stretching vibrations are characteristic of ethers and appear in the 1000-1300 cm⁻¹ range. isroset.orgnih.gov The C-H stretching of the methyl group is found just below 3000 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| C-H Stretch | Aromatic & Vinylic | 3010 - 3100 | Medium / Strong |
| C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium / Strong |
| C=C Stretch | Ethenyl (-CH=CH₂) | 1625 - 1645 | Medium / Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable / Strong |
| C-F Stretch | Aryl-Fluoride | 1200 - 1270 | Strong / Medium |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1275 | Strong / Medium |
| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Strong / Medium |
| =C-H Bend (out-of-plane) | Ethenyl | 900 - 1000 | Strong / Weak |
Mass Spectrometry (High-Resolution Mass Spectrometry for Exact Mass and Fragmentation)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its exact mass with high precision. For this compound (C₉H₉FO), the calculated exact mass of the molecular ion [M]⁺• would be a key identifier.
Electron Ionization (EI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. The molecular ion peak for aromatic ethers is typically prominent due to the stability of the benzene ring. whitman.edu The fragmentation of this compound would likely proceed through several characteristic pathways:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, leading to a [M-15]⁺ ion.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement process common in ortho-substituted methoxyarenes, leading to a [M-30]⁺• ion.
Loss of an ethenyl radical (•C₂H₃): Cleavage of the vinyl group, resulting in a [M-27]⁺ ion.
Cleavage of the C-O bond: Loss of the methoxy radical (•OCH₃) to give a [M-31]⁺ ion.
Predicted HRMS Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺• | C₉H₉FO⁺ | 152.0637 | Molecular Ion |
| [M-CH₃]⁺ | C₈H₆FO⁺ | 137.0403 | Loss of methyl radical |
| [M-C₂H₃]⁺ | C₇H₆FO⁺ | 125.0403 | Loss of ethenyl radical |
| [M-CH₂O]⁺• | C₈H₇F⁺• | 122.0532 | Loss of formaldehyde |
| [M-OCH₃]⁺ | C₈H₆F⁺ | 121.0454 | Loss of methoxy radical |
Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure
Gas Electron Diffraction (GED) is a specialized technique used to determine the high-precision geometric structure of molecules in the gas phase, providing accurate measurements of bond lengths, bond angles, and torsional (dihedral) angles. While no specific GED study for this compound has been reported, the technique is highly valuable for understanding the subtle structural effects of substitution on the benzene ring.
Studies on other substituted benzenes have shown that the aromatic ring can undergo slight distortions from a perfect hexagonal geometry. researchgate.net For this compound, a GED analysis would precisely determine key structural parameters, including:
The C-C bond lengths within the aromatic ring.
The C-F, C-O, and C-C bond lengths of the substituents.
The bond angles within the ring and involving the substituents.
The dihedral angle between the plane of the ethenyl group and the plane of the aromatic ring, which is a critical parameter for understanding the molecule's conformation and steric interactions. A study on the similar compound 1,3-dichloro-2-ethenylbenzene found this angle to be approximately 45°. ubc.ca
Such data would provide a definitive picture of the molecule's ground-state conformation in the absence of intermolecular forces, offering a valuable benchmark for theoretical calculations.
Following a comprehensive search for published research, no specific X-ray crystallography studies or publicly available crystallographic data for the compound this compound could be located.
The successful determination of a molecule's solid-state conformation and packing by X-ray crystallography is contingent upon growing a suitable single crystal of the compound and analyzing its diffraction pattern. This process yields precise data, including unit cell dimensions, space group, and atomic coordinates, which are fundamental for understanding the three-dimensional structure.
Without access to a primary research article or a crystallographic database entry detailing such an analysis for this compound, it is not possible to provide the detailed findings and data tables required for this section. Information on related structures cannot be substituted, as the specific substitution pattern of the fluorine, methoxy, and ethenyl groups on the benzene ring will uniquely influence its crystal packing and molecular conformation.
Therefore, the content for section "6.5. X-ray Crystallography for Solid-State Molecular Conformation and Packing" cannot be generated at this time.
Academic and Research Applications As Chemical Precursors and Building Blocks
Strategic Intermediate in Complex Organic Synthesis
The unique substitution pattern of 1-ethenyl-3-fluoro-2-methoxybenzene makes it a strategic intermediate for constructing more complex molecular architectures, particularly in the field of medicinal chemistry and materials science. The vinyl group is a versatile functional handle that can participate in a wide array of chemical transformations, including additions, cycloadditions, and cross-coupling reactions.
Researchers have identified 2-fluoro-3-methoxy ring-substituted 1-ethenylbenzene as a precursor in the synthesis of complex heterocyclic structures. For instance, it has been reported as a starting material in the preparation of specific tetrahydropyrrole compounds, which are investigated as inhibitors for dopamine (B1211576) (D2) and dopamine transporter (DAT) receptors. Furthermore, its utility extends to the synthesis of benzofuranyl substituted phenylalkylcarboxylic acids, which are studied as agonists for the GPR120 receptor, a target for metabolic diseases. The presence of the fluoro and methoxy (B1213986) groups on the benzene (B151609) ring is crucial, as these substituents can influence the biological activity and pharmacokinetic properties of the final target molecules. nih.gov The strategic placement of these groups allows for fine-tuning of electronic and lipophilic characteristics, which is a key aspect of modern drug design.
The broader class of fluoroalkenyl arenes, to which this compound belongs, is recognized for its importance in creating valuable organofluorine compounds. These are often used as bioisosteres for other functional groups in drug development, potentially enhancing metabolic stability and binding affinity. nih.gov
Monomer for Tailored Polymeric Materials Research
In polymer chemistry, substituted styrenes are fundamental monomers for creating a diverse range of polymers with tailored properties. This compound can be polymerized or copolymerized through its vinyl group to produce novel polymeric materials. The polymerization process, often a chain-growth reaction, involves the opening of the carbon-carbon double bond to form a long-chain polymer. wikipedia.org
The substituents on the phenyl ring play a critical role in determining the properties of the resulting polymer. The fluorine atom, being strongly electronegative, and the methoxy group, an electron-donating group, influence the monomer's reactivity and the polymer's characteristics. These characteristics include:
Glass Transition Temperature (Tg): The rigidity and steric hindrance introduced by the substituents can affect chain mobility and thus the Tg of the polymer.
Thermal Stability: The presence of fluorine can enhance thermal stability.
Dielectric Properties: The polarity induced by the C-F and C-O bonds can alter the dielectric constant of the polymer, a key parameter for applications in electronics.
Solubility and Chemical Resistance: The substituents modify the polymer's polarity and intermolecular forces, affecting its solubility in various solvents and its resistance to chemical attack.
This monomer can be copolymerized with other monomers, such as styrene (B11656) or acrylates, to fine-tune the properties of the resulting material. researchgate.net For example, incorporating it into a polystyrene chain can modify the bulk polymer's refractive index, surface energy, and gas permeability. The tendency of electron-poor monomers to copolymerize with electron-rich monomers can be exploited to create copolymers with a high degree of alternation, leading to materials with highly regular structures and predictable properties. researchgate.net
Table 1: Potential Influence of Substituents on Polymer Properties This table is illustrative, based on general principles of polymer chemistry.
| Property | Influence of Fluorine | Influence of Methoxy Group | Combined Effect on Poly(this compound) |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Generally increases due to increased polarity and chain rigidity. | Can increase or decrease based on steric hindrance vs. plasticization effects. | Likely results in a Tg different from polystyrene, enabling tuning of mechanical properties. |
| Refractive Index | Generally lowers the refractive index. | Can increase the refractive index. | Offers a means to precisely control the refractive index of copolymers. |
| Surface Energy | Significantly lowers surface energy, creating hydrophobic/lipophobic surfaces. | Slightly increases polarity and surface energy. | Creates a surface with unique wetting characteristics compared to simple hydrocarbon polymers. |
| Dielectric Constant | Increases the dielectric constant due to the polar C-F bond. | Increases the dielectric constant due to the polar C-O bond. | Results in a polymer with a higher dielectric constant, potentially useful for capacitor applications. |
Exploration in Optoelectronic Material Design and Study
The design of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a burgeoning area of research. Substituted styrenes and the polymers derived from them are being explored for these applications. Density functional theory (DFT) studies on the styrene monomer suggest its suitability for designing new polymer materials for optoelectronic and nonlinear optical (NLO) applications through functionalization. nih.gov
The introduction of specific functional groups, like fluorine and methoxy groups, onto the styrene backbone is a key strategy for tuning the optoelectronic properties of the resulting polymers. These properties include:
Energy Levels: The electron-withdrawing fluorine and electron-donating methoxy groups directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the monomer and the corresponding polymer. This is critical for matching energy levels in multilayer devices to ensure efficient charge injection and transport.
Charge Transport: The substituents can affect the packing of polymer chains in the solid state, which in turn influences charge carrier mobility. Theoretical studies on styrene have shown it is more favorable for hole transport than electron transport, a property that can be modified by functionalization. nih.gov
Optical Properties: The substituents can alter the absorption and emission spectra of the material, allowing for the tuning of color in OLEDs or the absorption range in OPVs.
While direct studies on poly(this compound) are not widely reported, research on related fluorinated and alkoxy-substituted conjugated polymers demonstrates the viability of this approach for creating materials with desirable optoelectronic characteristics.
Probes for Mechanistic Organic Chemistry Investigations
Substituted styrenes are frequently used as model substrates in mechanistic studies to probe the electronic and steric effects on reaction pathways. The specific substitution pattern of this compound makes it an excellent probe for such investigations. The opposing electronic effects of the fluorine (electron-withdrawing via induction) and methoxy (electron-donating via resonance) groups create a nuanced electronic environment at the vinyl group.
This compound can be used to study a variety of reactions, including:
Electrophilic Additions: The rate and regioselectivity of the addition of electrophiles to the double bond can provide insight into the electronic distribution in the molecule.
Radical Reactions: In radical polymerization or addition reactions, the substituents can influence the stability of radical intermediates formed at the benzylic position.
Catalytic Reactions: In transition metal-catalyzed reactions, such as hydroformylation, hydrogenation, or cross-coupling, the substituents can affect the coordination of the metal to the double bond and influence the rate and selectivity of the reaction. For example, in iron-catalyzed aziridination reactions, the electronic nature of substituents on the styrene ring has been shown to significantly impact product yields and reaction kinetics. nih.gov
By comparing the reactivity of this compound to that of styrene, 3-fluorostyrene, and 2-methoxystyrene, researchers can dissect the individual and combined effects of the fluoro and methoxy substituents, leading to a deeper understanding of reaction mechanisms.
Design of Novel Scaffolds for Fundamental Structure-Property Relationship Investigations
A core objective in materials science is to establish clear relationships between a polymer's chemical structure and its macroscopic properties. By systematically varying the chemical structure of the monomer units, researchers can understand how these changes translate into material performance. This compound is an ideal candidate for such fundamental studies.
Incorporating this monomer into a polymer backbone, either as a homopolymer or as a copolymer, allows for the investigation of how its specific structural features influence bulk properties. For instance, in styrene-based block copolymers, the properties are highly dependent on the polystyrene content and the formation of distinct nanodomains. researchgate.netusm.edu By creating analogous block copolymers with poly(this compound), researchers can study how the altered intermolecular forces, chain stiffness, and polarity due to the F and OCH₃ groups affect:
Morphology: The self-assembly and phase separation in block copolymers, which dictate the material's mechanical properties. usm.edu
Viscoelasticity: The response of the material to applied stress and temperature, which is crucial for applications like thermoplastic elastomers. tdl.org
Permeability: The transport of gases and liquids through the polymer matrix.
These studies are vital for building predictive models that can guide the rational design of new materials with specific, predefined properties, moving beyond trial-and-error approaches to materials discovery.
Q & A
Q. What are the standard synthetic routes for 1-Ethenyl-3-fluoro-2-methoxybenzene, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of this compound typically involves halogenation and coupling reactions. A common approach is the Heck coupling of 3-fluoro-2-methoxybromobenzene with ethylene gas under palladium catalysis. Key parameters include:
- Catalyst loading : Optimizing Pd(OAc)₂ (0.5–2 mol%) improves yield while minimizing costs.
- Temperature : Reactions performed at 80–100°C reduce side-product formation (e.g., homocoupling byproducts).
- Solvent system : DMF or toluene with triethylamine as a base enhances regioselectivity.
Mass spectrometry (MS) data from analogous methoxybenzene derivatives (e.g., 1-fluoro-4-methoxybenzene) show characteristic fragmentation patterns (e.g., loss of –OCH₃ at m/z 109) to verify product identity .
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer: A multi-technique approach is critical:
- ¹H NMR : Look for vinyl proton signals (δ 5.2–5.8 ppm, multiplet) and aromatic protons split by fluorine (δ 6.8–7.3 ppm). Fluorine-induced splitting patterns distinguish regioisomers.
- GC-MS : Monitor for molecular ion peaks (M⁺ at m/z 166) and fragmentation pathways (e.g., loss of –CH₂CH₂–, m/z 138).
- FTIR : Confirm C–F stretching (1080–1120 cm⁻¹) and methoxy C–O (1250–1300 cm⁻¹).
Cross-referencing with databases like PubChem (e.g., InChIKey: VGWWQZSCLBZOGK-UHFFFAOYSA-N for structural analogs) ensures consistency .
Advanced Research Questions
Q. What strategies address low yields in the catalytic coupling steps during synthesis of this compound?
Methodological Answer: Low yields often stem from catalyst poisoning or competing pathways. Mitigation strategies include:
- Ligand screening : Bulky ligands like P(o-tol)₃ suppress β-hydride elimination, stabilizing the Pd intermediate.
- Additives : Silver salts (Ag₂CO₃) scavenge halide ions, preventing catalyst deactivation.
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves selectivity.
Comparative studies of analogous compounds (e.g., 1-isopropyl-4-methoxybenzene) show microwave methods increase yields by 15–20% .
Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or conformational dynamics. A systematic approach includes:
- DFT calculations : Simulate NMR shifts (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). Adjust torsional angles of the ethenyl group to match experimental splitting patterns.
- Variable-temperature NMR : Detect dynamic effects (e.g., hindered rotation of the methoxy group) that broaden peaks at room temperature.
- Cross-validation : Compare with structurally related compounds (e.g., 1-ethynyl-4-trifluoromethoxybenzene) to isolate electronic vs. steric contributions .
Q. What are the challenges in characterizing fluorine-mediated electronic effects in this compound, and how can they be addressed?
Methodological Answer: Fluorine’s strong electronegativity alters electron density, complicating interpretation of reactivity and spectral data. Solutions include:
- Hammett analysis : Quantify substituent effects using σₚ values (fluoro: σₚ ≈ 0.78; methoxy: σₚ ≈ −0.27) to predict reaction rates in electrophilic substitution.
- X-ray crystallography : Resolve spatial arrangements (e.g., C–F bond length ~1.34 Å) to validate computational models.
- Kinetic isotope effects : Use deuterated analogs to distinguish electronic vs. steric influences in reaction pathways.
Studies on trifluoromethyl analogs (e.g., 2-(trifluoromethyl)styrene) highlight fluorine’s role in stabilizing transition states via inductive effects .
Q. How can computational methods guide the design of derivatives of this compound for targeted applications?
Methodological Answer:
- Docking studies : Screen for binding affinity with biological targets (e.g., enzymes inhibited by fluorine-containing aromatics).
- QSAR modeling : Correlate substituent positions (e.g., meta-fluoro vs. para-methoxy) with properties like logP or H-bond donor capacity.
- TDDFT simulations : Predict UV-Vis absorption for photochemical applications (e.g., λₘₐₓ shifts due to conjugation with the ethenyl group).
For example, derivatives with extended π-systems (e.g., ethynyl substituents) show enhanced luminescence in computational studies .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
